3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
CAS No.: 2613382-76-4
Cat. No.: VC11528055
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2613382-76-4 |
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Molecular Formula | C10H11ClF3N |
Molecular Weight | 237.65 g/mol |
IUPAC Name | 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
Standard InChI | InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-4,8,14H,5-6H2;1H |
Standard InChI Key | XDJCRJYFBXDHPQ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CNC2=CC=CC=C21)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride belongs to the tetrahydroquinoline class, characterized by a partially saturated quinoline ring system. The trifluoromethyl (-CF₃) group at the 3-position introduces significant electronic and steric effects, influencing reactivity and biological interactions .
Molecular Formula and Weight
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Molecular formula: C₁₀H₁₁ClF₃N
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Molecular weight: 237.65 g/mol
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CAS Registry: While the exact CAS for the 3-substituted isomer is unspecified in available literature, the 7-substituted analog (7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline) is documented under CAS 450-62-4 .
Structural Features
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Core structure: A bicyclic system comprising a benzene ring fused to a piperidine ring.
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Substituent effects: The electron-withdrawing -CF₃ group at position 3 enhances metabolic stability and lipophilicity compared to unsubstituted tetrahydroquinolines .
Synthesis and Manufacturing
Synthetic routes to 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride adapt methodologies from related trifluoromethylated heterocycles. A representative pathway involves:
Key Synthetic Steps
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Cyclization: Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of appropriately substituted anilines.
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Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoroacetic anhydride (TFAA) under controlled conditions .
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Hydrochloride Formation: Treatment with hydrogen chloride (HCl) in ethanol to yield the stable hydrochloride salt .
Table 1: Comparative Synthesis Conditions for Trifluoromethylated Tetrahydroquinolines
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
---|---|---|---|---|
Cyclization | H₂SO₄, 110°C, 24h | 65 | 92.5 | |
Trifluoromethylation | TFAA, CH₃SO₃H, chlorobenzene, 50°C, 48h | 78 | 98.1 | |
Salt Formation | HCl/EtOH, 0°C, 2h | 95 | 99.3 |
Physicochemical Properties
The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical applications. Key properties inferred from analogs include:
Solubility Profile
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Organic solvents: Soluble in ethanol, DMSO, and dichloromethane.
Table 2: Solubility Comparison with Structural Analogs
Compound | Water (mg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) |
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3-(Trifluoromethyl)-THQ·HCl (estimated) | 25 | >100 | >100 |
7-(Trifluoromethyl)-THQ | 0.5 | 85 | 90 |
Activity | Model System | EC₅₀/IC₅₀ (µM) | Mechanism | Source |
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Cytotoxicity (MCF-7) | Breast cancer cells | 0.48 | Topoisomerase II inhibition | |
Antibacterial (Gram+) | S. aureus | 4.2 | Electron transport disruption |
Industrial and Research Applications
Chemical Intermediate
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Pharmaceutical synthesis: Serves as a precursor to kinase inhibitors and antipsychotic agents .
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Catalysis: The -CF₃ group participates in Suzuki-Miyaura couplings, enabling C–C bond formation.
Material Science
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